![molecular formula C22H27NO5S B11682755 Ethyl 5-acetyl-2-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11682755.png)
Ethyl 5-acetyl-2-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acétyl-2-{[(4-tert-butylphénoxy)acétyl]amino}-4-méthylthiophène-3-carboxylate d'éthyle: est un composé organique complexe de formule moléculaire C22H27NO5S et de masse moléculaire 417.528 g/mol
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-Acétyl-2-{[(4-tert-butylphénoxy)acétyl]amino}-4-méthylthiophène-3-carboxylate d'éthyle implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. La voie de synthèse peut inclure:
Formation du cycle thiophène: Le cycle thiophène est synthétisé par une série de réactions impliquant des réactifs contenant du soufre.
Acétylation: Introduction du groupe acétyle en position 5 du cycle thiophène.
Amidation: Couplage du thiophène acétylé avec l'acide 4-tert-butylphénoxyacétique pour former la liaison amide.
Estérification: Conversion du groupe acide carboxylique en ester éthylique.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Des techniques telles que le reflux , la distillation et la chromatographie sont couramment utilisées pour obtenir la qualité de produit souhaitée .
Analyse Des Réactions Chimiques
Types de réactions
Le 5-Acétyl-2-{[(4-tert-butylphénoxy)acétyl]amino}-4-méthylthiophène-3-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction: Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation du composé.
Substitution: Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Agents oxydants: Permanganate de potassium (KMnO4), peroxyde d'hydrogène (H2O2).
Agents réducteurs: Borohydrure de sodium (NaBH4), hydrure de lithium et d'aluminium (LiAlH4).
Réactifs de substitution: Halogènes (Cl2, Br2), nucléophiles (NH3, OH-).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools ou des amines .
Applications De Recherche Scientifique
Le 5-Acétyl-2-{[(4-tert-butylphénoxy)acétyl]amino}-4-méthylthiophène-3-carboxylate d'éthyle a plusieurs applications en recherche scientifique:
Chimie: Utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Biologie: Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine: Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie: Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 5-Acétyl-2-{[(4-tert-butylphénoxy)acétyl]amino}-4-méthylthiophène-3-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et déclenchant une cascade d'événements biochimiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Mécanisme D'action
The mechanism of action of ETHYL 5-ACETYL-2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s acetyl and amide groups can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of specific proteins. The thiophene ring may also play a role in stabilizing these interactions through π-π stacking or other non-covalent interactions .
Comparaison Avec Des Composés Similaires
Le 5-Acétyl-2-{[(4-tert-butylphénoxy)acétyl]amino}-4-méthylthiophène-3-carboxylate d'éthyle peut être comparé à d'autres composés similaires, tels que:
5-Acétyl-2-amino-4-méthylthiophène-3-carboxylate d'éthyle: Structure similaire, mais sans le groupe phénoxyacétyle.
2-{[(4-tert-butylphénoxy)acétyl]amino}-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate d'éthyle: Contient un cycle benzothiophène au lieu d'un cycle thiophène.
2-(((2-tert-butylphénoxy)acétyl)amino)-4-méthyl-1,3-thiazole-5-carboxylate d'éthyle: Comprend un cycle thiazole au lieu d'un cycle thiophène.
Propriétés
Formule moléculaire |
C22H27NO5S |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
ethyl 5-acetyl-2-[[2-(4-tert-butylphenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H27NO5S/c1-7-27-21(26)18-13(2)19(14(3)24)29-20(18)23-17(25)12-28-16-10-8-15(9-11-16)22(4,5)6/h8-11H,7,12H2,1-6H3,(H,23,25) |
Clé InChI |
UBNBSHNKBHUZMV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11682675.png)

![1-[5-Hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]ethanone](/img/structure/B11682697.png)
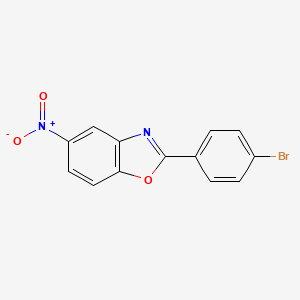
![4-[(2-bromo-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11682709.png)
![(2Z)-N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11682715.png)
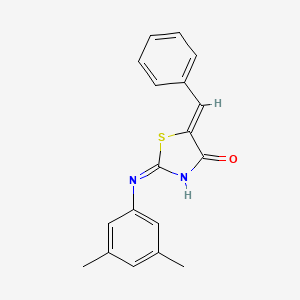
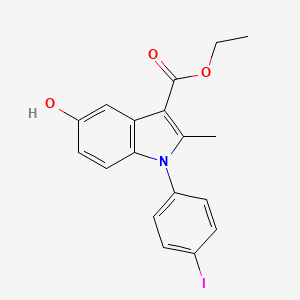
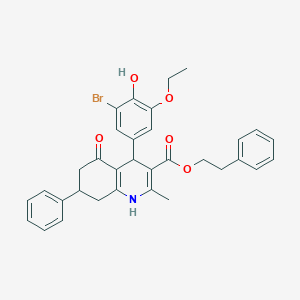
![(5Z)-1-(3,5-dimethylphenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682723.png)
![4-Fluoro-N-[3-(4-{4-[3-(4-fluorobenzamido)phenoxy]benzenesulfonyl}phenoxy)phenyl]benzamide](/img/structure/B11682731.png)
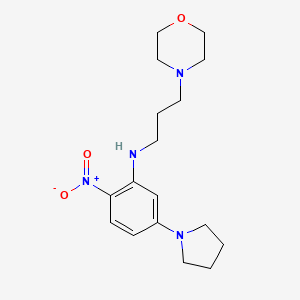
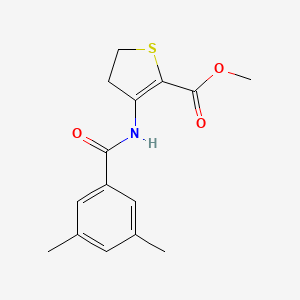
![N'-[(E)-(2-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11682744.png)
